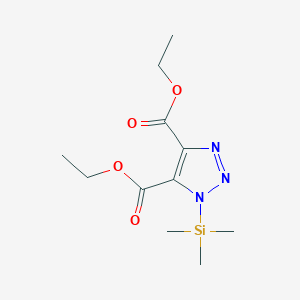
Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that features a triazole ring substituted with a trimethylsilyl group and two ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) bromide, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired triazole compound with high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the cycloaddition reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Copper(I) Bromide: Used as a catalyst in the cycloaddition reaction.
Trimethylsilyl Chloride: Employed in substitution reactions to introduce the trimethylsilyl group.
Acids and Bases: Utilized in hydrolysis reactions to cleave the ester groups.
Major Products Formed
Substituted Triazoles: Formed through substitution reactions.
Carboxylic Acids: Produced by hydrolysis of the ester groups.
Oxidized or Reduced Triazoles: Resulting from oxidation or reduction reactions.
科学研究应用
Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the triazole ring and the trimethylsilyl group. The triazole ring can interact with different molecular targets, while the trimethylsilyl group can act as a protecting group or a functional handle for further modifications. The compound’s reactivity is influenced by the electronic and steric effects of these substituents.
相似化合物的比较
Similar Compounds
Diethyl 1H-1,2,3-triazole-4,5-dicarboxylate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilyl 1H-1,2,3-triazole: Contains the trimethylsilyl group but lacks the ester groups, leading to distinct chemical properties.
Uniqueness
Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the combination of the trimethylsilyl group and the ester groups on the triazole ring. This combination imparts specific reactivity and stability, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
671215-41-1 |
|---|---|
分子式 |
C11H19N3O4Si |
分子量 |
285.37 g/mol |
IUPAC 名称 |
diethyl 1-trimethylsilyltriazole-4,5-dicarboxylate |
InChI |
InChI=1S/C11H19N3O4Si/c1-6-17-10(15)8-9(11(16)18-7-2)14(13-12-8)19(3,4)5/h6-7H2,1-5H3 |
InChI 键 |
GSZFNVJZUKGZGW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(N=N1)[Si](C)(C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


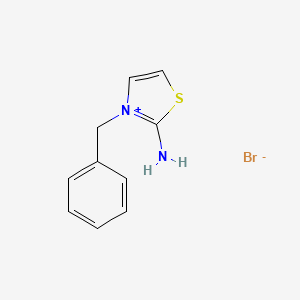
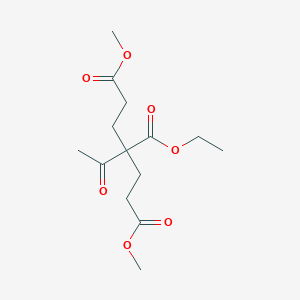
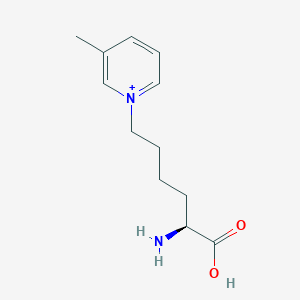

![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)
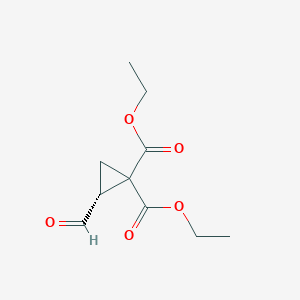
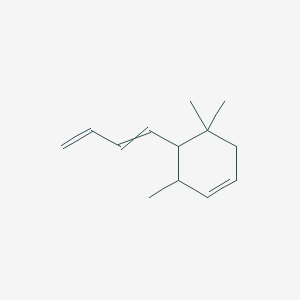
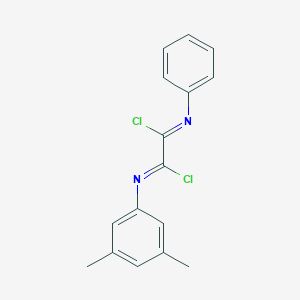

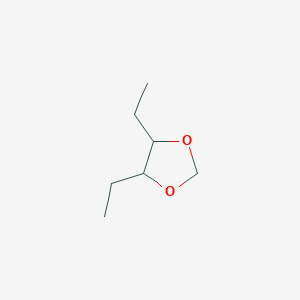
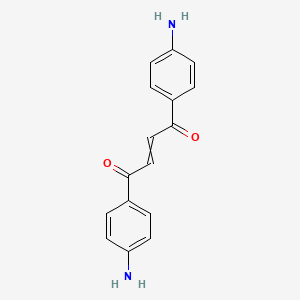
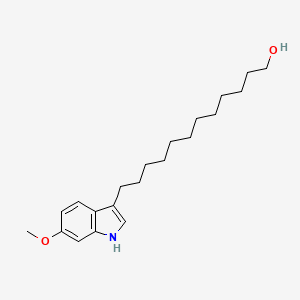
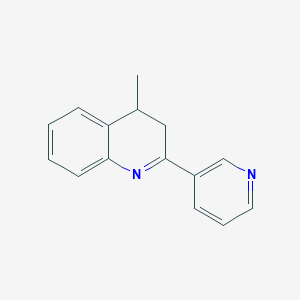
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
